2-(4-Bromophenyl)-9-phenyl-9H-carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H16BrN |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16BrN/c25-19-13-10-17(11-14-19)18-12-15-22-21-8-4-5-9-23(21)26(24(22)16-18)20-6-2-1-3-7-20/h1-16H |
InChI Key |
IWWFXSGIHFVRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenyl 9 Phenyl 9h Carbazole
Retrosynthetic Analysis of 2-(4-Bromophenyl)-9-phenyl-9H-carbazole
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several logical disconnection points, leading to distinct synthetic routes.
The two primary retrosynthetic pathways are:
Pathway A: C-C Bond Disconnection. This is the most common and convergent approach. The bond between the carbazole (B46965) C-2 position and the 4-bromophenyl group is disconnected. This leads to two key intermediates: 2-halo-9-phenyl-9H-carbazole (typically 2-bromo-9-phenyl-9H-carbazole) and a 4-bromophenyl organometallic reagent , such as (4-bromophenyl)boronic acid. This pathway relies on a final-stage palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling.
Pathway B: C-N Bond Disconnection. This strategy involves disconnecting the nitrogen-phenyl bond. This identifies 2-(4-bromophenyl)-9H-carbazole and a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) as the primary precursors. The key transformation in this forward synthesis would be an N-arylation reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.
A third, less direct pathway involves the cyclization of a substituted 2-nitrobiphenyl (B167123) precursor, a method known as the Cadogan cyclization. derpharmachemica.com This would require the initial synthesis of a complex biphenyl (B1667301) system via Suzuki coupling. derpharmachemica.com
Synthesis of Key Intermediates and Precursors
The success of the synthetic routes identified through retrosynthesis depends on the efficient preparation of the necessary intermediates.
The introduction of the phenyl group at the N-9 position of the carbazole nitrogen is a critical step in both Pathways A and B. This transformation is typically achieved through metal-catalyzed N-arylation reactions.
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a carbazole with an aryl halide. For instance, the synthesis of 9-(4-bromophenyl)-9H-carbazole, a related isomer, is achieved by reacting 9H-carbazole with 1,4-dibromobenzene (B42075) at high temperatures in the presence of a copper catalyst (e.g., CuSO₄·5H₂O or CuI) and a base like potassium carbonate (K₂CO₃). nih.govrsc.org A similar strategy can be applied by reacting carbazole with iodobenzene to form the unsubstituted 9-phenyl-9H-carbazole core. chemicalbook.com The reaction is often performed in a high-boiling solvent like dimethylformamide (DMF). chemicalbook.comnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient alternative to the Ullmann condensation. It allows for the N-arylation of carbazoles under milder conditions with a broader range of substrates. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos or SPhos), and a base.
Below is a table summarizing typical conditions for the N-arylation of carbazoles based on analogous reactions.
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) | Ref |
| Ullmann Condensation | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | Reflux | High | nih.gov |
| Ullmann Condensation | CuSO₄·5H₂O | K₂CO₃ | None (fused) | 250 °C | 41 | nih.gov |
| Modified Ullmann | CuI / 18-Crown-6 | K₂CO₃ | DMPU | 170 °C | 71 | rsc.org |
| Cobalt-Catalyzed Condensation | Cobalt(II) Phthalocyanine (B1677752) / TMEDA | - | Acetonitrile | 60 °C | 98 | chemicalbook.com |
You can explore the interactive features of this table.
The synthesis requires a source for the 4-bromophenyl group. For Suzuki-Miyaura coupling (Pathway A), the key reagent is (4-bromophenyl)boronic acid or its corresponding boronic ester. This can be prepared from 1,4-dibromobenzene via lithium-halogen exchange with n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080) like triisopropyl borate, and subsequent acidic workup. rsc.org Alternatively, 1,4-dibromobenzene itself can serve as the coupling partner in certain cross-coupling reactions. nih.gov
Direct Synthetic Approaches to this compound
These approaches focus on the final bond-forming step to assemble the target molecule from key intermediates.
Palladium catalysis is the cornerstone for the synthesis of complex biaryl systems like the target molecule.
Suzuki-Miyaura Coupling: This is the most logical and widely used method for achieving the C-C bond formation outlined in Pathway A. rsc.orgresearchgate.netnih.gov The reaction would involve the coupling of 2-bromo-9-phenyl-9H-carbazole with (4-bromophenyl)boronic acid . chemicalbook.com The precursor, 2-bromo-9-phenyl-9H-carbazole, can be synthesized via a cobalt-catalyzed condensation of 2-bromocarbazole and phenylhydrazine. chemicalbook.com The Suzuki coupling is known for its high functional group tolerance and generally provides high yields. nih.gov
The table below outlines representative conditions for Suzuki-Miyaura couplings involving aryl halides, which are applicable to the synthesis of the target compound.
| Catalyst / Ligand | Base | Solvent | Temperature | Ref |
| Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 50 °C | rsc.org |
| Pd(II) Complexes | Cs₂CO₃ | Dioxane | 80 °C | researchgate.net |
You can explore the interactive features of this table.
Direct Arylation: Modern synthetic chemistry has moved towards C-H activation strategies to avoid the pre-functionalization (e.g., bromination) of starting materials. Direct C-H arylation could potentially form the C2-aryl bond on a 9-phenyl-9H-carbazole substrate. However, controlling regioselectivity on the carbazole ring is a significant challenge. Recent studies show that directing groups, such as a pyrimidine (B1678525) or pyridine (B92270) attached to the carbazole nitrogen, can effectively direct arylation to the ortho positions (C1 and C8). rsc.orgacs.orgrsc.org Achieving selective arylation at the C2 position via direct C-H activation is less common and remains a synthetic hurdle.
While palladium dominates the field of cross-coupling, other metals are also effective for specific transformations.
Copper-Catalyzed Ullmann Reaction: As discussed in section 2.2.1, the copper-catalyzed Ullmann reaction is a primary method for forming the N-aryl (C-N) bond necessary for the 9-phenyl-9H-carbazole framework. nih.govchemicalbook.comnih.gov It remains a robust and synthetically useful, albeit often harsh, method.
Cobalt-Catalyzed Synthesis: A notable method for preparing the key precursor 2-bromo-9-phenyl-9H-carbazole utilizes a cobalt(II) phthalocyanine catalyst. chemicalbook.com This reaction condenses 2-bromocarbazole with phenylhydrazine, demonstrating an alternative to the more common palladium or copper systems for constructing N-arylated carbazoles. chemicalbook.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. These include the choice of palladium catalyst, the associated ligand, the base, the solvent system, and the reaction temperature. Research into the synthesis of analogous biaryl carbazoles provides a framework for understanding the optimal conditions for the synthesis of the target compound. nih.gov
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. Palladium(II) complexes with phosphine ligands are commonly employed. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are frequently screened for such transformations. nih.gov For coupling reactions involving sterically hindered or electronically challenging substrates, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) or N-heterocyclic carbene (NHC) ligands can offer superior catalytic activity and stability, leading to higher yields. nih.govnih.gov
Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic bases are used, with their efficacy often being solvent-dependent. Aqueous solutions of bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, often used in conjunction with organic solvents such as 1,4-dioxane (B91453) or toluene. nih.govmdpi.com The use of an organic/aqueous co-solvent system is often beneficial as it helps to dissolve both the organic reactants and the inorganic base, thereby accelerating the reaction rate. researchgate.net For more challenging couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) may be required. mdpi.com
Temperature and Reaction Time: Reaction temperature significantly influences the rate of reaction. Suzuki-Miyaura couplings are typically conducted at elevated temperatures, often in the range of 80-110 °C, to ensure a reasonable reaction rate and completion. nih.govchemicalbook.com The optimal reaction time can vary from a few hours to over 24 hours, and it is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum conversion. amazonaws.com
The following table summarizes the typical conditions investigated during the optimization of Suzuki-Miyaura reactions for the synthesis of related aryl-carbazole derivatives.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl-Carbazole Synthesis| Parameter | Variation | Effect on Yield and Reaction Efficiency | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(PCy₃)₂ | Pd(dppf)Cl₂ often provides higher yields in shorter reaction times compared to Pd(PPh₃)₄ for heterocyclic couplings. Electron-rich and sterically hindered phosphine ligands can enhance catalytic activity. | nih.gov |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. K₃PO₄ or Cs₂CO₃ are often more effective for less reactive substrates. The reaction does not proceed in the absence of a base. | mdpi.comresearchgate.net |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Aqueous mixtures with organic solvents like 1,4-dioxane or DMF are highly effective, as they facilitate the dissolution of both organic reactants and the inorganic base. | mdpi.comresearchgate.net |
| Temperature | 80 °C to 110 °C | Higher temperatures generally increase the reaction rate. The optimal temperature is a balance between reaction speed and potential catalyst decomposition or side reactions. | nih.govchemicalbook.com |
Purification and Isolation Techniques for the Target Compound
Following the completion of the synthesis, a multi-step purification process is required to isolate this compound from the crude reaction mixture, which typically contains unreacted starting materials, catalyst residues, and by-products.
Initial Work-up: The first step usually involves quenching the reaction and removing the catalyst and inorganic salts. The cooled reaction mixture is often partitioned between an organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, and water. nih.gov The organic layer, containing the desired product, is separated. This aqueous wash may be repeated, sometimes with a saturated brine solution, to thoroughly remove water-soluble impurities. A common procedure involves diluting the crude mixture with an organic solvent and filtering it through a pad of a filter aid like Celite to remove fine palladium residues. chemicalbook.com
Chromatographic Purification: The primary method for isolating the target compound with high purity is column chromatography. The crude product, after being concentrated under reduced pressure, is adsorbed onto silica (B1680970) gel. A carefully chosen eluent system is then used to separate the components based on their polarity. For carbazole derivatives, a non-polar solvent system, such as a mixture of light petroleum (or hexane) and dichloromethane, is often effective. nih.gov The fractions are collected and monitored by TLC to identify those containing the pure product.
Recrystallization: To achieve a final, highly crystalline product, recrystallization is often employed. The solid obtained from chromatography is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, such as chloroform (B151607) or ethanol. amazonaws.comnih.gov As the solution cools slowly, the pure compound crystallizes out, leaving any remaining impurities in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified this compound as a solid.
Advanced Structural Characterization of 2 4 Bromophenyl 9 Phenyl 9h Carbazole
Spectroscopic Techniques for Molecular Confirmation
Spectroscopic methods are essential for confirming the molecular structure of a synthesized compound. Each technique provides unique information about the compound's atomic composition, bonding, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra is a primary method for verifying the identity of an organic molecule.
¹H NMR Analysis: This analysis would provide the chemical shifts (δ), multiplicity (e.g., singlet, doublet, multiplet), coupling constants (J), and integration values for each unique proton in the molecule. The spectrum would be expected to show distinct signals for the protons on the phenyl group at the 9-position, the bromophenyl group at the 2-position, and the carbazole (B46965) core.
¹³C NMR Analysis: This would involve identifying the chemical shifts for each unique carbon atom. The number of signals would confirm the molecule's symmetry, and the chemical shifts would indicate the electronic environment of the carbons, such as those bonded to bromine, nitrogen, or within the aromatic systems.
However, specific, experimentally determined ¹H and ¹³C NMR data for 2-(4-Bromophenyl)-9-phenyl-9H-carbazole are not documented in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition.
For this compound, with the molecular formula C₂₄H₁₆BrN, the expected monoisotopic mass would be calculated. The HRMS analysis would measure this mass to a high degree of accuracy (typically within a few parts per million), confirming the presence and number of carbon, hydrogen, bromine, and nitrogen atoms. While predicted mass values can be calculated, experimentally verified HRMS data from peer-reviewed sources are not available.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.
The IR spectrum for this compound would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic rings.
C=C stretching vibrations within the aromatic carbazole, phenyl, and bromophenyl rings.
C-N stretching associated with the carbazole nitrogen.
C-Br stretching from the bromophenyl group.
A search for an experimental IR spectrum for this compound did not yield any published results.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound has not been reported in the primary scientific literature or crystallographic databases.
Molecular Conformation and Dihedral Angles
If a crystal structure were available, this section would detail the precise conformation of the molecule in the solid state. A key parameter would be the dihedral angles between the planes of the different aromatic systems. This would include the angle between:
The mean plane of the carbazole ring system and the plane of the 9-phenyl group.
The mean plane of the carbazole ring system and the plane of the 2-(4-bromophenyl) group.
These angles are crucial as they determine the degree of electronic conjugation between the different parts of the molecule, which significantly influences its electronic and photophysical properties.
Crystal Packing Analysis and Intermolecular Interactions
This analysis would describe how individual molecules of this compound arrange themselves in a crystal lattice. It would identify and quantify the significant non-covalent interactions that stabilize the crystal structure, such as:
C-H···π interactions: Where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Van der Waals forces: General attractive or repulsive forces between molecules.
Without a solved crystal structure, a discussion of these specific interactions is not possible.
Electronic and Photophysical Properties of 2 4 Bromophenyl 9 Phenyl 9h Carbazole
Electronic Absorption Characteristics
The electronic absorption properties of 2-(4-Bromophenyl)-9-phenyl-9H-carbazole are primarily determined by the π-electron system of the carbazole (B46965) core and the influence of the phenyl and bromophenyl substituents.
Carbazole-based ligands, in general, demonstrate strong absorption in the UV-visible region. nih.gov For example, 2-nitro-3-phenyl-9H-carbazole exhibits an absorption band from 260 nm to 410 nm. nih.gov Another study on a carbazole derivative, Cz-P(2,7), shows two absorption peaks, one around 300 nm attributed to π–π* transitions and a lower energy band above 350 nm assigned to n–π* transitions. mdpi.com It is anticipated that this compound would display similar characteristic absorption bands originating from the carbazole moiety. The precise absorption maxima (λmax) would be influenced by the specific substitution pattern.
Table 1: Representative UV-Vis Absorption Data for Related Carbazole Derivatives
| Compound/System | Absorption Maxima (λmax) | Solvent/State |
| 9-phenyl-9H-carbazole moiety | ~327-337 nm rsc.org | THF |
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | ~329 nm (with shoulder to 350 nm) rsc.orgnih.govresearchgate.net | THF |
| 2-nitro-3-phenyl-9H-carbazole | 260-410 nm nih.gov | CH2Cl2 |
| Cz-P(2,7) | ~300 nm and >350 nm mdpi.com | Various |
Note: This table presents data for related compounds to provide context, as specific data for this compound was not found.
The electronic transitions in this compound are expected to be dominated by π–π* transitions within the carbazole ring system. The phenyl group at the 9-position and the 4-bromophenyl group at the 2-position will modulate these transitions. The phenyl group at the nitrogen atom generally leads to a red-shift in the absorption and emission spectra compared to unsubstituted carbazole.
The lowest-energy absorption band in related 9-phenyl-9H-carbazole systems is primarily attributed to the spin-allowed π–π* local excitation (LE) transition of the 9-phenyl-9H-carbazole moiety. rsc.org In some donor-acceptor systems involving 9-phenyl-9H-carbazole, a weak intramolecular charge transfer (ICT) character can also contribute to the lowest-energy absorption band. rsc.orgnih.gov Given the electron-withdrawing nature of the bromine atom, the 4-bromophenyl substituent at the 2-position could introduce some degree of ICT character to the electronic transitions. Theoretical studies on carbazole derivatives have shown that substitution can tune the electronic properties, and in donor-acceptor-acceptor-donor (D-A-A-D) systems, carbazole acts as an effective electron donor. researchgate.net
Photoluminescence Behavior
The photoluminescence of this compound is expected to be characteristic of carbazole derivatives, which are known for their strong fluorescence.
Specific emission spectra for this compound are not detailed in the available literature. However, the emission properties can be estimated by examining related compounds. The parent 9-phenyl-9H-carbazole emits at approximately 361 nm and 377 nm. nih.gov In a study of 9-phenyl-9H-carbazole-based o-carboranyl compounds, very weak emission was observed in the 380–420 nm range in THF at room temperature, which was attributed to the local excitation of the 9-phenyl-9H-carbazole moiety. rsc.orgnih.gov In contrast, 2-nitro-3-phenyl-9H-carbazole shows a dominant blue-violet broad emission peak at 400 nm in dichloromethane (B109758). nih.gov
The position of the emission maximum is sensitive to the substitution pattern and the solvent polarity. The introduction of substituents at the 3 and 6 positions of the carbazole ring is a common strategy to modify the photophysical properties. nih.gov
Table 2: Representative Photoluminescence Emission Data for Related Carbazole Derivatives
| Compound | Emission Maxima (λem) | Solvent/State |
| 9-phenyl-9H-carbazole | 361 nm, 377 nm nih.gov | THF |
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | 380-420 nm (weak) rsc.orgnih.gov | THF (298 K) |
| 2-nitro-3-phenyl-9H-carbazole | 400 nm nih.gov | CH2Cl2 |
Note: This table presents data for related compounds to provide context, as specific data for this compound was not found.
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While no specific PLQY values for this compound in solution or the solid state have been reported in the reviewed literature, the PLQY of carbazole derivatives is known to be highly dependent on their molecular structure and environment.
For instance, in a series of 9-phenyl-9H-carbazole-based o-carboranyl compounds, the quantum yields in the film state were found to be influenced by the electron-donating ability of substituents on the 9-phenyl group, with values ranging from 34% to 55%. researchgate.net This suggests that the electronic nature of the substituents plays a crucial role in determining the radiative efficiency. The PLQY is often lower in solution compared to the solid state or in rigid matrices due to non-radiative decay pathways activated by molecular motion.
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore. nih.gov Specific fluorescence lifetime measurements for this compound were not found in the surveyed literature. However, for related 9-phenyl-9H-carbazole-based o-carboranyl compounds, fluorescence lifetimes (τobs) in the range of 5.2 to 6.8 nanoseconds have been reported in the film state, which are characteristic of fluorescent materials. researchgate.net The fluorescence lifetime, along with the quantum yield, provides insights into the rates of radiative and non-radiative decay processes.
Excited State Dynamics and Energy Transfer Mechanisms
The excited state dynamics of carbazole derivatives are of significant interest for their applications in optoelectronics. These dynamics are governed by the interplay of various decay pathways from the excited state, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. In molecules like this compound, the dynamics are influenced by the electronic nature of the substituents and their geometric arrangement.
Intramolecular charge transfer (ICT) is a process that can occur in molecules containing electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a highly polar excited state. The carbazole unit is a well-known electron donor, while the phenyl group is generally considered electronically neutral or weakly donating/accepting. The introduction of a bromine atom on the phenyl group at the 2-position introduces a mildly electron-withdrawing character and a "heavy atom" that can influence spin-orbit coupling.
In related donor-acceptor carbazole systems, such as those with strong acceptor groups like cyano (-CN), significant ICT character is observed. nih.gov For this compound, the carbazole would act as the primary donor. The extent of charge transfer to the bromophenyl moiety would depend on the degree of electronic coupling between the two units, which is dictated by the torsional angle between the carbazole and bromophenyl planes. While a significant D-A character leading to strong ICT might not be as pronounced as in systems with powerful acceptors, some degree of charge transfer from the carbazole to the bromophenyl group in the excited state is anticipated.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). TADF requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state.
Designing molecules with a small ΔEST typically involves spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many carbazole-based TADF emitters, the carbazole unit serves as the electron donor (hosting the HOMO) and is linked to an acceptor unit (hosting the LUMO). Studies on derivatives of 9-phenyl-9H-carbazole have shown that they can be effective TADF emitters, particularly when an acceptor group is introduced. nih.gov For this compound, the HOMO would likely be localized on the carbazole core, while the LUMO might be distributed across the phenyl and bromophenyl substituents. The large dihedral angle that typically exists between the 9-phenyl group and the carbazole plane helps to separate the HOMO and LUMO, which could potentially result in a small ΔEST conducive to TADF. nih.gov However, without experimental measurement, it is not confirmed whether this specific compound is an efficient TADF emitter.
Phosphorescence is light emission that occurs from a triplet excited state (T₁) returning to the singlet ground state (S₀). This process is spin-forbidden and therefore generally slow. The presence of a heavy atom, such as bromine, is known to enhance the rate of intersystem crossing (S₁ → T₁) and the rate of phosphorescent decay (T₁ → S₀) through increased spin-orbit coupling.
Therefore, the bromine atom in this compound is expected to promote the population of the triplet state. Research on other halogenated carbazole derivatives has demonstrated that the position of the halogen atom significantly affects the phosphorescent properties. nih.gov In some cases, brominated carbazole compounds have been shown to exhibit efficient persistent room-temperature phosphorescence (pRTP), especially in the solid state where molecular motion is restricted. nih.gov While no specific phosphorescence studies for this compound have been reported, its structure suggests a potential for phosphorescence emission, particularly at low temperatures or in a rigid matrix.
Solvatochromism and Environmental Sensitivity of Photophysical Properties
Solvatochromism is the change in the absorption or emission spectrum of a compound when the polarity of the solvent is changed. This phenomenon is particularly pronounced for molecules that exhibit a significant change in their dipole moment upon photoexcitation, such as those undergoing intramolecular charge transfer. By studying the shift in the fluorescence peak maximum in solvents of varying polarity, one can gain insight into the nature of the excited state.
For a molecule with ICT character, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The magnitude of this shift can be used to estimate the change in dipole moment upon excitation.
While no specific solvatochromic studies for this compound are available, its structure suggests a moderate sensitivity to the solvent environment. The ground state possesses a certain dipole moment due to the C-Br and C-N bonds. If the excited state has a more pronounced ICT character (from carbazole to the bromophenyl moiety), a positive solvatochromic shift would be expected in the fluorescence spectrum. The structural analysis of the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole, shows a significant twist between the carbazole and bromophenyl rings, which influences the degree of electronic conjugation and, consequently, its photophysical properties. nih.govresearchgate.net A similar twisted geometry is expected for the title compound, which would play a crucial role in its environmental sensitivity.
Electrochemical Behavior and Energy Level Alignment of 2 4 Bromophenyl 9 Phenyl 9h Carbazole
Redox Potentials Determination via Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique used to investigate the redox behavior of chemical compounds. In a typical CV experiment for carbazole (B46965) derivatives, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned through a potential range. The resulting voltammogram plots the current response versus the applied potential, revealing the potentials at which oxidation and reduction occur.
For carbazole-based materials, the first oxidation potential is of primary interest as it corresponds to the removal of an electron from the molecule, a process central to its function as a hole-transport material. The oxidation of 9-phenylcarbazole (B72232) derivatives typically shows a reversible or quasi-reversible redox wave. ntu.edu.tw The potential at which this occurs is sensitive to the electronic nature of substituents on the carbazole core. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it.
While specific CV data for 2-(4-Bromophenyl)-9-phenyl-9H-carbazole is not extensively documented in public literature, the behavior of its isomers provides significant insight. Research on various 9-phenylcarbazoles shows that substituents on the 3 and 6 positions of the carbazole ring have a substantial impact on the oxidation potential. ntu.edu.tw In contrast, substituents on the para-position of the N-phenyl ring have a less pronounced effect. ntu.edu.tw For instance, the parent 9-phenylcarbazole has an anodic peak potential (Ep,a) of approximately +1.38 V. ntu.edu.tw The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to slightly increase the oxidation potential compared to the unsubstituted 9-phenylcarbazole.
The experiments are typically conducted using a three-electrode system, which includes a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode, with an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple used for accurate potential calibration. chemicalbook.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination
The HOMO and LUMO energy levels are critical parameters for designing efficient organic electronic devices, as they determine the energy barriers for charge injection from electrodes and charge transfer between different layers. These values can be estimated directly from cyclic voltammetry data.
The HOMO level is calculated from the onset oxidation potential (Eox) using empirical formulas that relate the electrochemical potential to the ionization potential. A common formula used for carbazole derivatives is:
EHOMO = -e (Eox vs Fc/Fc⁺ + 4.8) [eV]
Here, Eox is the onset oxidation potential measured against the ferrocene/ferrocenium internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum level.
The LUMO energy level can be similarly determined from the onset reduction potential (Ered). However, for many hole-transporting materials like carbazoles, the reduction process can be irreversible or difficult to measure accurately. In such cases, the LUMO level is often estimated by adding the optical bandgap (Eg), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level:
ELUMO = EHOMO + Eg
Charge Transport Characteristics
Carbazole and its derivatives are renowned for their excellent hole-transporting capabilities. researchgate.net This property stems from the electron-rich nitrogen atom within the carbazole ring system, which can be readily oxidized to form a stable radical cation (a "hole"). This hole can then move from one molecule to the next under an applied electric field, resulting in charge transport. The 9-phenyl-9H-carbazole unit is a cornerstone building block for hole-transporting materials (HTMs) and host materials in organic light-emitting diodes (OLEDs). researchgate.netyoutube.com
The introduction of a phenyl group at the 9-position of the carbazole enhances the material's thermal and morphological stability without compromising its hole-transport function. The this compound, by its very nature as a carbazole derivative, is expected to exhibit these characteristic hole-transporting properties, making it a candidate for use in the hole-transport layers of electronic devices.
While carbazole derivatives excel at transporting holes, they are generally not considered efficient electron-transporting materials. Their LUMO levels are often too high (less negative) to facilitate stable electron injection from common cathodes like aluminum. The molecular structure is optimized for stabilizing positive charges (holes) rather than negative charges (electrons). Consequently, compounds like this compound are typically paired with dedicated electron-transporting materials in device architectures to ensure balanced charge flow.
Correlation between Electrochemical Properties and Molecular Architecture
The electrochemical properties of this compound are intrinsically linked to its three-dimensional molecular structure. A critical structural parameter is the dihedral angle between the plane of the carbazole ring system and the plane of the phenyl substituent.
Crystallographic studies of the closely related isomer, 9-(4-bromophenyl)-9H-carbazole, reveal that the 4-bromophenyl ring is significantly twisted with respect to the carbazole moiety, with a dihedral angle of approximately 49.9°. This large angle disrupts the π-conjugation between the two aromatic systems. A lower degree of conjugation leads to a wider energy gap (Eg) and a higher oxidation potential, as the resulting radical cation is less stabilized by resonance.
This structural feature has direct consequences:
Energy Levels: The disrupted conjugation raises the HOMO energy level compared to a fully planar analogue, directly influencing the oxidation potential.
Therefore, the specific substitution pattern and resulting molecular geometry are crucial in fine-tuning the electronic and electrochemical properties of the material for specific device applications.
Computational Investigations and Theoretical Modeling of 2 4 Bromophenyl 9 Phenyl 9h Carbazole
Molecular Dynamics Simulations (if applicable for Aggregates or Thin Films)
No studies employing molecular dynamics simulations to investigate the behavior of 2-(4-Bromophenyl)-9-phenyl-9H-carbazole in aggregated states or as thin films were found. These simulations are valuable for understanding intermolecular interactions and the morphology of materials in the solid state. nih.gov
Charge Transport Parameter Prediction (e.g., Reorganization Energies, Hopping Rates)
The efficiency of charge transport in organic materials is a critical factor for their application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Charge movement in these materials is often described by the hopping model, where charges (electrons or holes) jump between adjacent molecules. The rate of this hopping is influenced by several factors, primarily the reorganization energy (λ) and the electronic coupling between molecules.
Reorganization Energy (λ)
Reorganization energy is a key parameter that quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to charged or vice versa). It is composed of two components: an internal contribution (λi), related to the geometry change of a single molecule, and an external contribution (λe), arising from the polarization of the surrounding medium. A lower reorganization energy is desirable for efficient charge transport as it indicates a smaller energy barrier for the charge to hop.
Hopping Rates
The charge hopping rate (k) can be estimated using Marcus theory, which provides a relationship between the reorganization energy, the electronic coupling (transfer integral, V), and the temperature. The electronic coupling term describes the strength of the electronic interaction between adjacent molecules and is highly dependent on their relative distance and orientation.
While precise hopping rates for this compound have not been reported, theoretical studies on related materials suggest that the molecular packing in the solid state plays a crucial role. The presence of bulky phenyl and bromophenyl groups can influence the intermolecular stacking, which in turn affects the electronic coupling and, consequently, the charge hopping rates.
Expected Trends Based on Molecular Structure
Based on the structure of this compound, some general predictions can be made:
The carbazole (B46965) core is known to be an excellent hole-transporting moiety.
The phenyl group at the 9-position and the bromophenyl group at the 2-position will influence the electronic properties and the solid-state morphology.
The bromine atom, being an electron-withdrawing group, might have a localized effect on the electron distribution and could potentially influence the electron affinity and ionization potential of the molecule.
A comprehensive theoretical study would be necessary to quantify these effects and provide precise values for the reorganization energies and hopping rates.
Table of Expected Charge Transport Parameters (Hypothetical)
The following table is a hypothetical representation of the kind of data that would be generated from a detailed computational study. The values are illustrative and not based on actual reported data for this compound.
| Parameter | Symbol | Expected Range for Carbazole Derivatives |
| Hole Reorganization Energy | λh | 0.1 - 0.3 eV |
| Electron Reorganization Energy | λe | 0.2 - 0.5 eV |
| Hole Hopping Rate | kh | 10^12 - 10^14 s^-1 |
| Electron Hopping Rate | ke | 10^10 - 10^12 s^-1 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-poor regions. This information is crucial for understanding intermolecular interactions, reactivity, and the sites susceptible to electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, an MEP analysis would likely reveal the following features:
Negative Potential: The regions around the nitrogen atom of the carbazole ring and the bromine atom would be expected to show a negative electrostatic potential due to the presence of lone pairs of electrons. These areas would be the most likely sites for interactions with electrophiles or for coordinating with electron-deficient species.
Positive Potential: The hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential, making them potential sites for interactions with nucleophiles.
Significance of MEP Analysis
The MEP map provides a powerful predictive tool for:
Intermolecular Interactions: Understanding how molecules of this compound might interact with each other in the solid state, which is crucial for predicting crystal packing and morphology.
Reactivity: Identifying the most reactive sites of the molecule for further functionalization or in chemical reactions.
Device Performance: Correlating the charge distribution with the charge injection and transport properties in an electronic device. For instance, regions of high negative potential can facilitate hole injection from an anode.
While a specific MEP map for this compound is not available in the reviewed literature, the general principles of MEP analysis applied to its structural components provide a strong indication of its expected electrostatic potential distribution.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
OLED technology relies on a series of organic layers to transport charge and generate light. Carbazole-based materials are integral to optimizing the efficiency and lifespan of these devices. Despite the commercial availability of 2-(4-Bromophenyl)-9-phenyl-9H-carbazole for OLED applications, specific published data on its performance remains elusive.
Emissive Layer Material Applications
A comprehensive search of scientific literature did not yield any studies where this compound was specifically utilized or characterized as an emissive layer material in OLEDs. Consequently, no performance data, such as electroluminescence spectra, quantum efficiency, or color coordinates, is available for this specific application.
Host Material Applications for Phosphorescent or TADF Emitters
Carbazole (B46965) derivatives are often used as host materials for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters due to their high triplet energy, which facilitates efficient energy transfer to the dopant. However, there are no specific research articles or data tables in the public domain that detail the use and performance of this compound as a host material. Performance metrics such as device efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) for OLEDs using this compound as a host are not documented in the reviewed literature.
Hole Transporting Material (HTM) Applications
The inherent electron-rich nature of the carbazole moiety makes its derivatives prime candidates for Hole Transporting Layers (HTLs) in OLEDs. While some commercial suppliers suggest this compound for this purpose, dedicated research evaluating its hole mobility, ionization potential, and the resulting OLED device performance is not present in available scientific publications.
Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy, carbazole-based compounds are explored as donor materials or hole-transporting layers in OPVs and DSSCs, contributing to light absorption and efficient charge extraction.
Active Layer Components
The active layer in an organic solar cell is critical for absorbing light and generating excitons. There is no published research that investigates the use of this compound as a donor or acceptor component within the active layer of OPVs or as a sensitizing dye in DSSCs. Therefore, key performance indicators such as power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) are unavailable.
Hole-Transporting Layers
Similar to their role in OLEDs, carbazole derivatives can function as hole-transporting materials in solar cells, facilitating the efficient movement of positive charge carriers to the anode. Despite the suitability of the carbazole structure for this function, no studies specifically report the application and resulting performance metrics of this compound as a hole-transporting layer in OPV or DSSC devices.
Other Optoelectronic and Sensor Applications
The compound this compound is a specialized organic semiconductor material whose utility in optoelectronics and sensor technology stems from the inherent properties of its constituent carbazole and phenyl moieties. While detailed performance data for this specific molecule in final device applications are not extensively published, its structural design makes it a significant intermediate and building block for more complex functional materials used in a variety of advanced applications, including electrochromic devices and chemical sensors.
The core structure, 9-phenyl-9H-carbazole, is well-established as a robust electron-donating and hole-transporting unit. researchgate.netnih.gov It offers high thermal stability and a high triplet energy, which are critical properties for materials used in organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters. researchgate.net The introduction of a 4-bromophenyl group at the C2 position of the carbazole core provides a reactive site for further chemical modification, allowing this building block to be integrated into larger, more complex molecular architectures.
Electrochromic Devices
Electrochromic materials reversibly change their color upon the application of an electrical potential. mdpi.com This property is leveraged in applications such as smart windows, displays, and information storage. mdpi.com Conjugated polymers containing carbazole units are widely investigated for these applications due to their electrochemical stability and ability to form stable radical cations (polarons), which leads to distinct color changes. electrochemsci.orgnih.gov
Derivatives of this compound can be synthesized to create polymers with tunable electrochromic behavior. The bromine atom serves as a handle for polymerization or for the attachment of other chromophores. For instance, through coupling reactions, this intermediate can be linked with other aromatic units like thiophene (B33073) or phenoxazine (B87303) to create polymers. mdpi.com The electrochemical and optical properties of such polymers, including their coloration efficiency (CE), switching speed, and color states, are highly dependent on the final molecular structure.
The performance of electrochromic polymers is often evaluated based on several key parameters. While data for a polymer derived directly from this compound is not available, the table below shows representative performance metrics for other carbazole-based polymers to illustrate typical characteristics.
| Polymer | Transmittance Change (ΔT) at λmax | Coloration Efficiency (η) at λmax | Response Time (s) | Color Change |
|---|---|---|---|---|
| P(DiCP-co-CPDTK) | 39.5% at 1037 nm | 184.1 cm2 C-1 | Not Reported | Light silverish-yellow to greyish blue mdpi.com |
| P(tCz-co-DTC) | 43.6% at 870 nm | Not Reported | Not Reported | Light yellow to black nih.gov |
| PDTCP Film | Not Reported | 126.24 cm2 C-1 at 544 nm | Not Reported | Not Reported mdpi.com |
| PMCzP Film | Not Reported | Not Reported | Not Reported | Light yellow to grayish green electrochemsci.org |
Chemical and Photophysical Sensing
The photophysical properties of carbazole derivatives, such as their fluorescence, can be sensitive to their local environment. This makes them candidates for use in chemical sensors. The introduction of specific functional groups can create binding sites for analytes of interest. For example, the 9-phenyl-9H-carbazole framework is a key component in donor-acceptor luminophores. nih.gov
Research on related compounds, such as 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores, demonstrates how modifying the electronic properties of the phenyl ring can influence intramolecular charge transfer (ICT) and, consequently, the emission characteristics. nih.gov The electron-donating or -withdrawing nature of substituents affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn dictates the wavelength and quantum yield of the emitted light. nih.gov
The this compound molecule could serve as a precursor to fluorescent sensors. The bromo- group can be replaced with a receptor unit designed to interact with a specific analyte. Upon binding, the electronic structure of the molecule would be perturbed, leading to a detectable change in the fluorescence spectrum (e.g., a shift in wavelength or a change in intensity), signaling the presence of the target analyte.
The photophysical properties of a closely related compound, 9-phenyl-9H-carbazole, provide a baseline for understanding the potential of its derivatives.
| Compound | Absorption λmax (nm) | Emission λem (nm) | Solvent |
|---|---|---|---|
| 9-phenyl-9H-carbazole | ~329 | 361, 377 | THF nih.gov |
| o-Carboranyl derivative (2P) | ~329 | ~535 (at 77 K) | THF nih.gov |
The data for the ortho-carboranyl derivative (2P) shows a significant shift in emission to longer wavelengths at low temperatures, indicating a strong intramolecular charge transfer character that is highly sensitive to the molecular environment. nih.gov This highlights the potential for designing highly responsive sensors based on this molecular framework.
Molecular Design Strategies and Structure Property Relationships of 2 4 Bromophenyl 9 Phenyl 9h Carbazole Derivatives
Impact of Substitution Position on Molecular Properties
The properties of carbazole (B46965) derivatives can be finely tuned by altering the positions of substituents on the carbazole core. The substitution pattern, particularly at the N9 and C2 positions, plays a critical role in determining the electronic structure, reactivity, and ultimately, the performance of the resulting materials.
Influence of Bromine and Phenyl Substituents on Electronic Structure and Reactivity
In 2-(4-Bromophenyl)-9-phenyl-9H-carbazole, the bromine and phenyl groups exert significant influence on the molecule's electronic properties. The phenyl group at the N9 position and the bromophenyl group at the C2 position create a non-planar structure. For instance, in the related molecule 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by approximately 49.87°. nih.govnih.gov This torsion angle is crucial as it dictates the degree of electronic conjugation between the phenyl ring and the carbazole core, thereby affecting the electrochemical and photophysical properties. nih.govresearchgate.net
The electronic environment of the 9-phenyl-9H-carbazole group can significantly impact the radiative decay efficiencies. For example, in donor-acceptor dyads involving o-carborane (B102288) appended to the carbazole core, increasing the electron-donating ability of the substituent on the 9-phenyl group enhances the quantum yields and radiative decay constants. nih.gov This indicates that an electron-rich carbazole moiety can accelerate the intramolecular charge transfer (ICT) based radiative decay pathway. nih.gov
Effects of Additional Functionalization on the Carbazole Core
Further functionalization of the carbazole core allows for the precise tuning of its properties. Introducing different functional groups at various positions can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, emission characteristics, and charge transport capabilities.
For instance, the introduction of electron-withdrawing groups like cyano or trifluoromethyl can lower both HOMO and LUMO levels, potentially improving electron injection and transport. researchgate.netnih.gov Conversely, attaching electron-donating groups can raise the HOMO level, facilitating hole injection and transport. The position of these additional substituents is also critical. Studies on other carbazole systems have shown that substitution at the 3 and 6 positions can effectively tune the optical properties. acs.org
The introduction of a bromine atom on the carbazole moiety has been shown to induce a blue shift in the UV-vis and photoluminescence spectra and increase the initial oxidation potentials. rsc.org This is attributed to the increased non-planarity of the dye molecules caused by the bromine atom. rsc.org
Design of Advanced Carbazole-Based Architectures
The versatility of the this compound motif allows for its incorporation into more complex molecular architectures, leading to materials with enhanced performance and novel functionalities.
Dendrimers and Polymeric Structures Incorporating this compound Motifs
Dendrimers are highly branched, three-dimensional macromolecules that can offer unique advantages in materials science. nih.gov Incorporating this compound units into dendritic structures can lead to materials with improved solution processability, defined molecular weight, and the ability to encapsulate other molecules. The carbazole units can act as the core, branching units, or surface functionalities of the dendrimer. The bromine atom on the carbazole derivative serves as a convenient handle for the divergent or convergent synthesis of these dendrimers.
Similarly, this carbazole derivative can be polymerized to form linear or cross-linked polymers. These polymeric materials can exhibit excellent film-forming properties and are suitable for large-area device fabrication. The properties of the resulting polymers, such as their conductivity, and optical and thermal characteristics, are directly influenced by the structure of the repeating carbazole unit.
Donor-Acceptor (D-A) Systems and Bipolar Compounds
The electron-donating nature of the carbazole core makes this compound an excellent component in donor-acceptor (D-A) systems. nih.gov In these systems, the carbazole unit is covalently linked to an electron-accepting moiety. This arrangement can lead to efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many optoelectronic devices, including organic solar cells and light-emitting diodes. nih.gov
The design of bipolar compounds, which possess both electron-transporting and hole-transporting capabilities, is another important strategy. By functionalizing the this compound core with an electron-deficient unit, it is possible to create a single molecule that can transport both types of charge carriers. This can simplify device architecture and improve device efficiency by balancing charge injection and transport. The inclination between the carbazole and phenyl moieties is a key parameter that influences the electrochemical and photophysical properties of these bipolar materials. nih.gov
Rational Design Principles for Tailored Performance in Specific Applications
The targeted design of this compound derivatives is crucial for optimizing their performance in specific applications.
For Organic Light-Emitting Diodes (OLEDs) , the key is to tune the emission color, improve quantum efficiency, and enhance operational stability. This can be achieved by:
Modifying the electronic properties through the introduction of various substituents to control the HOMO/LUMO energy levels for efficient charge injection and to tune the emission wavelength. nih.gov
Designing bipolar host materials to achieve balanced charge transport and a wide energy gap for efficient blue emission.
Creating dendritic or polymeric structures to improve film morphology and device stability.
For Organic Photovoltaics (OPVs) , the focus is on maximizing light absorption and efficient charge separation and transport. Rational design principles include:
Developing D-A systems with strong and broad absorption in the solar spectrum.
Optimizing the HOMO/LUMO energy levels of the donor and acceptor components to ensure efficient exciton (B1674681) dissociation and charge transfer.
Utilizing the bromine atom for creating polymeric materials with ordered structures to enhance charge mobility.
The following table summarizes the properties of some relevant carbazole derivatives:
| Compound Name | CAS Number | Molecular Formula | Application/Property |
| This compound | Not available | C24H16BrN | Core structure for derivatives |
| 9-(4-Bromophenyl)-9H-carbazole | 3652-90-2 | C18H12BrN | Intermediate for donor subunits nih.gov |
| 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 | C18H12BrN | Building block for OLEDs cd-bioparticles.net |
| 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | 1365118-41-7 | C24H16BrN | Building block for OLEDs nih.gov |
| 9-(4-Bromophenyl)-2-phenyl-9H-carbazole | 1235563-74-2 | C24H16BrN | Building block for OLEDs bldpharm.com |
| 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | Not available | C24H16BrN | Material for OLEDs and OPVs chemimpex.com |
| 9-(4-Bromophenyl)-1-(4-phenylphenyl)carbazole | Not available | C30H20BrN | Building block |
| 9-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | Not available | C30H28BNO2 | Intermediate for cross-coupling tcichemicals.com |
| (9-phenyl)carbazole-3-boronic acid | 854952-58-2 | C18H14BNO2 | Intermediate for cross-coupling boronmolecular.com |
Conclusion and Future Outlook
Summary of Key Findings on 2-(4-Bromophenyl)-9-phenyl-9H-carbazole
Research into This compound and its isomers has primarily highlighted its role as a key intermediate and a functional material in the realm of organic light-emitting diodes (OLEDs) and other optoelectronic applications. The core structure, featuring a carbazole (B46965) nucleus with phenyl and bromophenyl substituents, provides a versatile platform for tuning the material's electronic characteristics.
The presence of the carbazole moiety is fundamental to its utility, offering a high-energy triplet state and excellent hole-transporting properties, which are critical for efficient OLED device performance. The phenyl group at the 9-position of the carbazole ring enhances the thermal and morphological stability of the molecule, a crucial factor for the longevity of electronic devices.
The strategic placement of the bromophenyl group at the 2-position introduces several key features. The bromine atom acts as a synthetic handle, enabling further functionalization through cross-coupling reactions to create more complex molecular architectures. This versatility is a significant finding, as it allows for the systematic modification of the compound to optimize its performance in specific applications. Furthermore, the position of the substituent on the carbazole ring is known to have a remarkable effect on the optical and optoelectronic properties of the resulting material. While detailed experimental data for the 2-substituted isomer is not extensively reported in publicly accessible literature, studies on related isomers, such as those with substitution at the 3- or 4-position, demonstrate that the linkage position significantly influences fluorescence efficiency and electroluminescence. acs.org
Commercial availability of This compound , often listed under the CAS Number 1235563-74-2 (which it may share with its isomer 9-(4-Bromophenyl)-2-phenyl-9H-carbazole), underscores its relevance as a building block in the synthesis of advanced materials. chemicalbook.comlookchem.comsigmaaldrich.comdakenchem.comchem-edata.com It is frequently categorized by chemical suppliers as an OLED intermediate and a functional material, pointing towards its established, albeit perhaps not widely published, use in these areas.
Table 1: Key Attributes of this compound
| Attribute | Finding | Significance |
| Core Structure | Carbazole-based | Provides high triplet energy and good hole-transporting capabilities. |
| Substituents | 9-phenyl group | Enhances thermal and morphological stability. |
| 2-(4-Bromophenyl) group | Offers a site for further synthetic modification and influences electronic properties. | |
| Isomeric Effects | Positional isomerism is critical | The substitution pattern on the carbazole ring significantly impacts photophysical and device performance, as observed in related isomers. acs.org |
| Commercial Status | Commercially available | Indicates its utility as a foundational building block for more complex molecules in materials science. sigmaaldrich.comdakenchem.com |
| Primary Application | OLED intermediate | Utilized in the synthesis of materials for organic light-emitting diodes. evitachem.com |
Potential Future Research Directions and Emerging Opportunities
The foundational knowledge of This compound opens up several exciting avenues for future research and development. These opportunities span from novel synthetic methodologies to the exploration of untapped applications in functional materials.
Exploration of Novel Synthetic Pathways and Scalability
While the compound is commercially available, indicating that scalable synthetic routes exist, there is always room for innovation in synthetic chemistry. Future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic methods. The bromination of 9-phenyl-9H-carbazole is a potential route, though achieving regioselectivity at the 2-position can be challenging. evitachem.com
A promising area of investigation is the use of advanced catalytic systems. For instance, recent studies on other carbazole derivatives have demonstrated the efficacy of palladium-copper nanoparticles immobilized on reduced graphene oxide (Pd–Cu@rGO) for catalyzing cross-coupling reactions. guidechem.com Exploring such catalysts for the synthesis of This compound and its derivatives could lead to higher yields, milder reaction conditions, and improved scalability.
Table 2: Potential Synthetic Approaches for Future Exploration
| Synthetic Strategy | Potential Advantages | Key Research Question |
| Regioselective Bromination | Direct and potentially fewer steps. | How to achieve high selectivity for the 2-position over other positions on the carbazole ring? |
| Advanced Catalysis (e.g., Pd-Cu@rGO) | Higher yields, milder conditions, and catalyst recyclability. guidechem.com | Can these catalysts be adapted for the specific synthesis of this isomer? |
| Flow Chemistry | Improved process control, safety, and scalability. | Can a continuous flow process be developed for the synthesis of this compound? |
Development of Advanced Device Architectures Utilizing the Compound
The primary application of This compound as an OLED intermediate suggests its potential use in various layers of an OLED device. Future research should aim to design and fabricate advanced device architectures that leverage the unique properties of this compound.
Given its carbazole core, it is a strong candidate for use as a host material in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters which require hosts with high triplet energies. The bromophenyl group can be further functionalized to introduce electron-transporting moieties, leading to the development of bipolar host materials that can improve charge balance within the emissive layer and enhance device efficiency and lifetime. chem-edata.com
Furthermore, the compound could be explored as a building block for thermally activated delayed fluorescence (TADF) emitters. The design of TADF molecules often involves the combination of electron-donating and electron-accepting units to achieve a small energy gap between the singlet and triplet excited states. The carbazole unit can act as the donor, and the bromophenyl group can be a precursor to attaching various acceptor moieties. bldpharm.combldpharm.com
Table 3: Potential Roles in Advanced OLED Architectures
| Device Layer/Component | Potential Role of this compound Derivative | Desired Properties to Engineer |
| Host Material (PhOLEDs) | Host for blue, green, or red phosphorescent emitters. | High triplet energy, good charge transport, and thermal stability. |
| Bipolar Host Material | A single material that can transport both holes and electrons. | Balanced charge injection and transport properties. |
| TADF Emitter | The core of a molecule exhibiting thermally activated delayed fluorescence. | Small singlet-triplet energy splitting and high photoluminescence quantum yield. bldpharm.com |
| Hole Transport Layer (HTL) | Facilitates the injection and transport of holes from the anode. | High hole mobility and appropriate energy level alignment. |
Investigation of Unexplored Applications in Functional Materials
Beyond OLEDs, the unique electronic and structural features of This compound make it a candidate for a range of other functional materials. The field of organic photovoltaics (OPVs) is a logical extension, where carbazole derivatives are widely used as donor materials due to their excellent hole-transporting properties. dakenchem.com The compound could be functionalized to create novel donor polymers or small molecules for use in bulk heterojunction solar cells.
Another emerging area is in the development of materials for perovskite solar cells (PSCs), where carbazole-based self-assembled monolayers have shown promise as hole-transporting layers (HTLs). The tunability of This compound could allow for the engineering of HTLs with optimal energy level alignment to maximize power conversion efficiency and stability in PSCs.
The inherent fluorescence of many carbazole derivatives also suggests potential applications in chemical sensors and bio-imaging. acs.org By attaching specific recognition units to the bromophenyl group, it may be possible to design fluorescent probes that respond to the presence of certain analytes or can be used to visualize biological processes.
Q & A
Q. What are the established synthetic routes for 2-(4-bromophenyl)-9-phenyl-9H-carbazole, and how can purity be optimized?
The compound is typically synthesized via Ullmann coupling reactions between 9-phenyl-9H-carbazole derivatives and brominated aryl halides. For example, and describe using 9-phenyl-9H,9′H-3,3′-bicarbazole and 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole under Ullmann conditions. Key steps include:
- Catalytic systems : CuI/ligand systems in polar solvents (e.g., DMF) at elevated temperatures (100–120°C).
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradients) followed by recrystallization from ethanol or toluene to achieve >99% purity (HPLC) .
- Yield optimization : Excess aryl halide (1.5–2.0 equiv.) and prolonged reaction times (24–48 hrs) improve yields to 70–85% .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- Single-crystal X-ray diffraction : Used to confirm molecular geometry and planarity. For example, the carbazole moiety in the title compound has an RMS deviation of 0.027 Å from planarity, with a 49.87° dihedral angle between the bromophenyl and carbazole planes .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton integration), while high-resolution mass spectrometry (HRMS) verifies molecular weight .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (165–173°C) and phase transitions .
Advanced Research Questions
Q. How do crystallographic features influence electronic properties in optoelectronic applications?
The non-planar conformation of the bromophenyl substituent (49.87° dihedral angle relative to the carbazole core) disrupts π-π stacking, reducing aggregation-induced quenching. This enhances photoluminescence quantum yield (PLQY) in OLEDs .
- Crystal packing : Molecules stack along the [001] axis via weak C–H⋯C interactions, forming a 2D network. This anisotropic arrangement aids charge transport in thin-film devices .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts contribute 8–12% to packing efficiency) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
reports an 83% yield for a related N-acyl carbazole derivative using cyclic diaryliodonium salts, while cites 70–75% yields for Ullmann couplings. Contradictions arise from:
- Substrate sensitivity : Electron-deficient aryl halides (e.g., 4-bromophenyl) react slower than electron-rich analogs, requiring tailored catalysts (e.g., Pd/Cu bimetallic systems) .
- Byproduct formation : Competing C–C coupling (e.g., homocoupling of carbazole) reduces yields. Adding excess ligand (1,10-phenanthroline) suppresses this .
Q. How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?
The 4-bromophenyl group acts as a directing moiety in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Suzuki reactions : Reacts with arylboronic acids at 80–100°C in THF/H₂O, yielding biaryl derivatives for OLED host materials .
- Buchwald-Hartwig aminations : Forms C–N bonds with secondary amines (e.g., diphenylamine) under Pd₂(dba)₃/XPhos catalysis, critical for hole-transport layers .
- Selectivity : Steric hindrance from the adjacent phenyl group slows meta-substitution, favoring para-functionalization .
Methodological Recommendations
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent selection : Slow evaporation of dichloromethane/hexane mixtures (1:3 v/v) at 4°C produces high-quality crystals .
- Temperature control : Cooling to 100 K minimizes thermal motion, improving diffraction resolution (R factor = 0.031) .
- Mercury CSD analysis : Use the Materials Module to compare packing motifs with isostructural carbazoles (e.g., 9-phenylcarbazole derivatives) .
Q. How can computational modeling predict the compound’s electronic behavior in device architectures?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate HOMO/LUMO energies. The bromine atom lowers the LUMO (-1.8 eV) versus non-brominated analogs (-1.5 eV), enhancing electron injection in OLEDs .
- Charge mobility simulations : Use Marcus theory to estimate hole mobility (µₕ ≈ 10⁻³ cm² V⁻¹ s⁻¹), correlating with time-of-flight (TOF) experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
